1,4-Bis(phenylsulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1,4-bis(benzenesulfonyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c20-24(21,16-8-3-1-4-9-16)18-12-7-13-19(15-14-18)25(22,23)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGCYYIJRZRGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280737 | |
| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-44-5 | |
| Record name | NSC47972 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC18427 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-bis(phenylsulfonyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30280737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Double Sulfonylation of 1,4-Diazepane
The most straightforward approach involves reacting 1,4-diazepane with phenylsulfonyl chloride under alkaline conditions. In a representative procedure, 1,4-diazepane (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) at 0°C, followed by gradual addition of sodium hydride (2.2 equiv) to deprotonate the amine nitrogens. Phenylsulfonyl chloride (2.2 equiv) is then introduced, and the reaction is stirred at 80°C for 1–2 hours. Quenching with saturated ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:5).
Key Variables:
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Base: Sodium hydride ensures complete deprotonation but requires anhydrous conditions.
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Solvent: DMF facilitates high solubility of intermediates but complicates purification.
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Stoichiometry: Excess sulfonyl chloride (2.2 equiv) ensures bis-sulfonylation.
Stepwise Sulfonylation for Enhanced Regiocontrol
To mitigate incomplete sulfonylation or over-reaction, a stepwise protocol is employed:
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Monosulfonylation: 1,4-Diazepane (1.0 equiv) reacts with phenylsulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) at 25°C for 30 minutes.
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Second Sulfonylation: The monosulfonylated intermediate is treated with another equivalent of phenylsulfonyl chloride and triethylamine (1.1 equiv) at 50°C for 1 hour.
This method achieves 85–90% yield with minimal byproducts, as confirmed by thin-layer chromatography (TLC).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | NaH | 80 | 82 |
| THF | Et₃N | 50 | 75 |
| CH₃CN | K₂CO₃ | 120 (microwave) | 78 |
DMF with NaH at 80°C provides the highest yield due to enhanced nucleophilicity of the diazepane dianion. THF and acetonitrile offer milder conditions but require longer reaction times.
Stoichiometric and Catalytic Considerations
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Excess Sulfonyl Chloride: Using >2.0 equiv risks sulfonic acid byproducts.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) marginally improve yields (5–7%) in biphasic systems.
Purification and Characterization
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane (1:5) effectively separates 1,4-bis(phenylsulfonyl)-1,4-diazepane from monosulfonylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H₂O, 70:30) confirms >98% purity.
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 7.68–7.72 (m, 8H, aromatic), 3.85–3.91 (m, 4H, N–CH₂), 2.95–3.02 (m, 4H, CH₂–N–SO₂).
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HR-MS (ESI): m/z Calcd for C₁₈H₂₀N₂O₄S₂: 400.0912; Found: 400.0915.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Sulfonylation | 82 | 95 | High |
| Stepwise | 90 | 98 | Moderate |
| Microwave | 78 | 97 | Low |
The stepwise method balances yield and purity but involves additional steps. Direct sulfonylation remains preferred for industrial-scale synthesis.
Challenges and Troubleshooting
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Byproduct Formation: Incomplete sulfonylation yields monosubstituted derivatives. Remedy: Use fresh sulfonyl chloride and monitor via TLC.
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Moisture Sensitivity: NaH and sulfonyl chloride degrade in humid conditions. Solution: Conduct reactions under nitrogen or argon.
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Purification Difficulties: Similar polarities of mono- and bis-sulfonylated compounds necessitate careful column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(phenylsulfonyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide derivatives.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
- Building Block in Synthesis : This compound is used to synthesize more complex molecules due to its reactive sulfonyl groups. It can participate in various reactions such as oxidation, reduction, and nucleophilic substitution.
- Potential Antimicrobial Properties : Studies have indicated that derivatives of diazepanes can exhibit antimicrobial activity. For instance, related diazepane compounds have been evaluated for their ability to inhibit bacterial efflux pumps, enhancing the efficacy of antibiotics against resistant strains of bacteria .
- Chymase Inhibition : A related study explored the synthesis of 6-substituted derivatives of diazepanes as human chymase inhibitors. One potent inhibitor demonstrated an IC50 value of 0.027 µM, indicating significant potential for therapeutic applications .
Medicinal Chemistry
- Therapeutic Properties : Research into the therapeutic properties of 1,4-bis(phenylsulfonyl)-1,4-diazepane is ongoing. Its structural characteristics suggest potential use in developing drugs targeting various diseases, including cancer and bacterial infections .
Material Science
- Advanced Materials Development : The compound's unique properties make it suitable for creating advanced materials like polymers and resins. Its chemical stability and reactivity allow for modifications that can enhance material performance in industrial applications.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives of diazepanes could effectively inhibit bacterial efflux pumps in Escherichia coli. The compound reduced the minimum inhibitory concentration (MIC) of levofloxacin when used in conjunction with this antibiotic .
Case Study 2: Chymase Inhibition
Another investigation focused on synthesizing novel diazepanes as chymase inhibitors. The structure-activity relationship studies led to the identification of a highly effective inhibitor with low nanomolar potency .
Mechanism of Action
The mechanism of action of 1,4-Bis(phenylsulfonyl)-1,4-diazepane involves its interaction with molecular targets through its phenylsulfonyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction processes, which can alter the structure and function of the target molecules. The exact molecular pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(phenylsulfonyl)butane: Similar structure but with a butane backbone instead of a diazepane ring.
1,3-Bis(phenylsulfonyl)benzene: Contains a benzene ring with phenylsulfonyl groups at the 1 and 3 positions.
1,4-Bis(phenylsulfonyl)benzene: Contains a benzene ring with phenylsulfonyl groups at the 1 and 4 positions.
Uniqueness
1,4-Bis(phenylsulfonyl)-1,4-diazepane is unique due to its diazepane ring structure, which imparts different chemical and physical properties compared to similar compounds with linear or aromatic backbones. This uniqueness makes it valuable for specific applications where the ring structure provides advantages in terms of reactivity and stability.
Biological Activity
1,4-Bis(phenylsulfonyl)-1,4-diazepane (CAS No. 5451-44-5) is a chemical compound characterized by a diazepane ring with two phenylsulfonyl groups. This unique structure contributes to its notable biological activities, particularly its role as an inhibitor of lysyl oxidase (LOX) and potential applications in medicinal chemistry.
Biological Activity Overview
This compound has been primarily studied for its inhibitory effects on lysyl oxidase, an enzyme critical in the cross-linking of collagen and elastin in the extracellular matrix. The inhibition of LOX is significant in cancer research due to its association with tumor metastasis. Research indicates that modifications to the sulfonyl groups can enhance the compound's potency as an LOX inhibitor, suggesting its potential as an anti-metastatic agent.
The primary mechanism of action for this compound involves the inhibition of lysyl oxidase activity. By blocking this enzyme, the compound may disrupt collagen and elastin cross-linking, which is crucial for maintaining the structural integrity of tissues. This disruption can lead to altered cell signaling pathways associated with cancer progression and metastasis.
Inhibitory Effects on Cytochrome P450 Enzymes
In addition to its effects on LOX, this compound has been shown to inhibit various cytochrome P450 enzymes (CYPs), including CYP2C19 and CYP2D6. This inhibition suggests potential drug-drug interactions when co-administered with other medications metabolized by these enzymes, highlighting its relevance in pharmacokinetics and drug development.
Structure-Activity Relationship Studies
Research has explored the structure-activity relationships (SAR) of related compounds to optimize their biological activity. For instance, studies on 6-substituted 4-arylsulfonyl-1,4-diazepane derivatives have identified potent inhibitors for human chymase with IC50 values as low as 0.027 µM . These findings emphasize the importance of chemical modifications in enhancing biological efficacy.
Case Studies and Research Findings
Several studies have documented the biological activities and potential therapeutic applications of this compound:
- Cancer Therapy : Inhibition of LOX by this compound could be leveraged in cancer therapies aimed at preventing metastasis. The ability to modify sulfonyl groups enhances its inhibitory capacity against LOX.
- Drug Development : Due to its interaction with CYP enzymes, further investigations are warranted to explore its safety profile and therapeutic index when used in conjunction with other drugs.
Data Table: Comparison of Biological Activities
| Compound Name | Primary Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Lysyl oxidase inhibitor | N/A | Potential anti-metastatic agent |
| 6-(5-chloro-2-methoxybenzyl)-4-sulfonyl-1,4-diazepane-2,5-dione | Chymase inhibitor | 0.027 | Potent inhibitor identified |
| Other sulfonamide derivatives | Various enzyme inhibitors | Varies | Structure modifications enhance activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1,4-bis(phenylsulfonyl)-1,4-diazepane, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For analogous diazepane derivatives (e.g., 1-((4-chlorophenyl)(phenyl)methyl)-1,4-diazepane), isopropylamine is used as a catalyst in reactions with halogenated aromatic precursors. Post-synthesis, purification via column chromatography (e.g., alumina-based columns with chloroform/methanol eluents, 95:5 ratio) removes unreacted intermediates . For sulfonylated derivatives like this compound, sulfonyl chloride reagents are likely employed under anhydrous conditions. Purity validation should include HPLC and NMR spectroscopy.
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational tools?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) resolves stereochemistry and confirms substitution patterns. X-ray crystallography (using SHELXL for refinement) provides definitive structural data . Density Functional Theory (DFT) calculations (e.g., B3LYP functional with 6-31G* basis sets) predict electronic properties, including HOMO-LUMO gaps and electrostatic potentials, aiding in understanding reactivity .
Q. What safety protocols are critical when handling this compound, given its potential hazards?
- Methodological Answer : Safety Data Sheets (SDS) for structurally similar compounds (e.g., α,α'-bis(4-hydroxyphenyl)-1,4-diisopropylbenzene) indicate risks of skin/eye irritation. Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation. Emergency measures include rinsing exposed areas with water and seeking medical attention for persistent symptoms .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound derivatives, and what validation experiments are required?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens derivatives against target proteins (e.g., Rho kinase for inhibitors like H-1152 dihydrochloride). Quantum chemical modeling (DFT) assesses binding affinity by calculating interaction energies and charge distributions . Experimental validation involves in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) and pharmacokinetic profiling (metabolic stability in liver microsomes) .
Q. What strategies improve the pharmacokinetic profile of 1,4-diazepane-based compounds, such as metabolic stability and solubility?
- Methodological Answer : Reducing lipophilicity by introducing polar groups (e.g., isoxazole or tetrahydropyran substituents) enhances aqueous solubility and metabolic stability. Structure-Activity Relationship (SAR) studies on CB2 receptor agonists demonstrate that replacing phenyl ureas with polar fragments reduces CYP450-mediated degradation . LogP calculations (via ChemDraw or Schrödinger) guide rational design.
Q. How can researchers resolve contradictions in biological activity data for 1,4-diazepane derivatives across different studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurity profiles. Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Analytical HPLC with reference standards (e.g., FSDR-6 impurity control) ensures compound integrity . Meta-analyses of published data (e.g., Bayesian statistics) identify outlier studies.
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they addressed?
- Methodological Answer : Flexible diazepane rings and sulfonyl groups complicate crystal packing. Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature data collection improves diffraction quality. SHELXD/SHELXE software aids in solving phases for twinned or low-resolution datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
